3,6,6-trimethyl-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Description
3,6,6-Trimethyl-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a bicyclic benzofuran core fused to a tetrahydrofuran ring system. Key structural features include:
- Benzofuran scaffold: A fused oxygen-containing heterocycle with three methyl substituents at positions 3, 6, and 4.
- Morpholine-ethyl substituent: A morpholin-4-yl ethyl group attached via an amide linkage, enhancing solubility and modulating pharmacokinetic properties.
This compound’s design suggests applications in medicinal chemistry, likely targeting enzymes or receptors where the benzofuran scaffold and morpholine moiety play critical roles in binding or inhibition .
Properties
Molecular Formula |
C18H26N2O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3,6,6-trimethyl-N-(2-morpholin-4-ylethyl)-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H26N2O4/c1-12-15-13(21)10-18(2,3)11-14(15)24-16(12)17(22)19-4-5-20-6-8-23-9-7-20/h4-11H2,1-3H3,(H,19,22) |
InChI Key |
RGYZHWLSEKFEEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-trimethyl-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a benzofuran derivative with a morpholine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6,6-trimethyl-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Structural Components
The compound features several key structural components:
- Morpholine Ring : A six-membered ring containing one nitrogen and one oxygen atom.
- Benzofuran Moiety : A fused benzene and furan ring system known for its diverse biological activities.
- Carboxamide Functional Group : Enhances interactions with biological targets.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its unique chemical properties.
Biology
The biological activity of 3,6,6-trimethyl-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide makes it a candidate for studies on enzyme inhibition and receptor interactions. Its ability to modulate biochemical pathways is of particular interest in pharmacological research.
Medicine
Research indicates potential therapeutic effects in treating diseases such as cancer and infections. The compound's interactions with specific molecular targets suggest it may have antitumor and antimicrobial properties.
Industry
The compound can be applied in developing new materials such as polymers and coatings due to its unique chemical characteristics. Its stability and reactivity make it suitable for various industrial applications.
In Vitro Studies
Research has demonstrated the compound's efficacy in inhibiting specific enzymatic activities associated with cancer cell proliferation. For instance:
- Study 1 : Evaluated the inhibitory effect on a particular kinase involved in tumor growth.
Animal Models
Animal studies have shown promising results regarding the compound's antitumor activity:
- Study 2 : Reported significant tumor reduction in mice treated with varying doses of the compound.
Mechanism of Action
The mechanism of action of 3,6,6-trimethyl-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with derivatives described in EP 4 374 877 A2 (2024), though differences in core scaffolds and substituents lead to distinct properties. Below is a comparative analysis:
Structural Features and Functional Groups
Functional Implications
Core Scaffold Differences: The benzofuran-tetrahydrofuran core in the target compound offers rigidity and moderate lipophilicity, contrasting with the nitrogen-rich pyridazine (aromatic, planar) and diazaspiro (non-planar, sp³-hybridized) cores in analogs. These differences influence binding pocket compatibility in biological targets .
Substituent Effects: Morpholine-ethyl group: Common across all compounds, this moiety enhances aqueous solubility and may interact with polar residues in target proteins (e.g., kinases or GPCRs).
Synthetic Complexity :
- The target compound lacks the trifluoromethylpyrimidinylphenyl groups seen in analogs, simplifying synthesis and reducing steric hindrance. This may improve bioavailability .
Biological Activity
3,6,6-trimethyl-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article explores the biological mechanisms, pharmacological effects, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Morpholine ring : A six-membered ring containing one oxygen and one nitrogen atom.
- Benzofuran moiety : A fused benzene and furan ring system contributing to its biological activity.
- Carboxamide functional group : Imparts specific interactions with biological targets.
Research indicates that 3,6,6-trimethyl-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide exhibits various biological activities primarily through interactions with specific receptors and enzymes. The morpholine component enhances solubility and bioavailability, which is critical for its pharmacological efficacy.
Pharmacological Effects
- Antitumor Activity :
- Antimicrobial Properties :
- CNS Activity :
Case Studies
- In Vitro Studies :
- Animal Models :
Data Tables
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 3,6,6-trimethyl-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including cyclization of tetrahydrobenzofuran precursors and subsequent carboxamide coupling. Evidence from similar benzofuran derivatives (e.g., ethyl 6-(difluoromethyl)-4-oxo-tetrahydrobenzofuran-3-carboxylate) suggests that solvent systems like methanol/N,N-dimethylformamide (DMF) mixtures and base catalysts (e.g., potassium carbonate) can enhance reaction efficiency . Cyclization steps may require reflux conditions, while carboxamide formation could utilize coupling reagents such as EDC/HOBt. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation should combine nuclear magnetic resonance (NMR) spectroscopy (1H/13C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example, the morpholine moiety’s characteristic peaks (e.g., δ 3.6–3.7 ppm in 1H NMR for morpholine protons) and the tetrahydrobenzofuran carbonyl signal (δ ~170–175 ppm in 13C NMR) are critical markers. Comparative analysis with structurally validated compounds, such as 4-oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid (PubChem CID: 713937), provides reference benchmarks .
Advanced Research Questions
Q. What experimental approaches are suitable for probing the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated biological matrices (e.g., phosphate-buffered saline at pH 7.4, 37°C). Monitor degradation via HPLC-MS over 24–72 hours. For oxidation/reduction susceptibility, use radical initiators (e.g., AIBN) or glutathione. Evidence from related benzofuran carboxamides indicates that electron-withdrawing groups (e.g., morpholine) may enhance stability by reducing electrophilic reactivity .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., protein binding, metabolic enzymes). Use orthogonal assays (e.g., cell-free enzymatic vs. cell-based functional assays) to isolate mechanisms. For instance, if the compound shows poor activity in cell-based assays but high potency in biochemical assays, evaluate membrane permeability via PAMPA or Caco-2 models. Cross-reference with structurally analogous compounds, such as morpholine-containing sulfonamides (e.g., 3-amino-N-(4-chloro-phenyl)-4-morpholin-4-yl-benzenesulfonamide), which exhibit context-dependent bioavailability .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to map interactions with target proteins, focusing on the morpholine moiety’s role in hydrogen bonding. Molecular dynamics simulations (100 ns) can assess conformational stability. Validate predictions with mutagenesis studies (e.g., alanine scanning of binding site residues). Comparative analysis with derivatives lacking the 3,6,6-trimethyl group (e.g., 4-oxo-tetrahydrobenzofuran analogs) can isolate steric/electronic contributions .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to account for nonlinear pharmacokinetics?
- Methodological Answer : Use non-compartmental analysis (NCA) for initial PK profiling, followed by compartmental modeling (e.g., WinNonlin) to identify saturation points. For in vivo studies, incorporate multiple sampling timepoints (0–24 hours) and measure metabolite levels (e.g., via LC-MS/MS). Evidence from morpholine-containing pharmaceuticals suggests that nonlinearity often arises from CYP450-mediated metabolism, requiring CYP inhibition/induction assays .
Q. What statistical methods are appropriate for interpreting heterogeneous biological replicate data?
- Methodological Answer : Apply mixed-effects models to account for inter-experimental variability. Use ANOVA with Tukey’s post-hoc test for pairwise comparisons. For high-dimensional data (e.g., transcriptomics), employ principal component analysis (PCA) to identify outliers. Reference guidelines from pharmaceutical research (e.g., ICH Q2(R1)) for validation of analytical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
